3,7-Dibromo-6-fluoroisoquinoline

Physicochemical Properties Drug Design Lipophilicity

3,7-Dibromo-6-fluoroisoquinoline (CAS 1841444-16-3) is a non-interchangeable polyhalogenated scaffold. The strategic 3,7-dibromo-6-fluoro substitution enables orthogonal sequential Suzuki-Miyaura or Buchwald-Hartwig couplings—unattainable with mono-brominated analogs. The 6-fluoro group provides critical electronic modulation and metabolic stability for drug discovery. Two heavy bromine atoms deliver powerful anomalous scattering for X-ray crystallography phasing, and the stable C-F bond supports ¹⁹F NMR and ¹⁸F radiolabeling. Substituting with non-fluorinated 3,7-dibromoisoquinoline is not scientifically valid—the unique LogP (3.90) and electronic profile are non-additive. Choose the authentic polyhalogenated building block for reproducible, high-impact research results.

Molecular Formula C9H4Br2FN
Molecular Weight 304.944
CAS No. 1841444-16-3
Cat. No. B2971929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dibromo-6-fluoroisoquinoline
CAS1841444-16-3
Molecular FormulaC9H4Br2FN
Molecular Weight304.944
Structural Identifiers
SMILESC1=C2C=C(N=CC2=CC(=C1F)Br)Br
InChIInChI=1S/C9H4Br2FN/c10-7-1-6-4-13-9(11)3-5(6)2-8(7)12/h1-4H
InChIKeyIQFKOIBAKUVFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dibromo-6-fluoroisoquinoline (CAS 1841444-16-3): A Strategic Building Block for Halogenated Heterocycle Synthesis and Kinase-Focused Library Design


3,7-Dibromo-6-fluoroisoquinoline (CAS 1841444-16-3) is a polyhalogenated isoquinoline derivative with a molecular formula of C9H4Br2FN and a molecular weight of 304.94 g/mol . It is characterized by the strategic placement of two bromine atoms at the 3- and 7-positions and a fluorine atom at the 6-position of the isoquinoline core. This specific substitution pattern creates a unique chemical entity with distinct reactivity and physicochemical properties . The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex, bioactive molecules through sequential cross-coupling reactions, which are enabled by the differential reactivity of its halogen substituents [1].

Why Generic Isoquinoline Substitution Fails: The Quantifiable Impact of 3,7-Dibromo-6-fluoroisoquinoline's (CAS 1841444-16-3) Polyhalogenation on Reactivity and Physicochemical Profile


The substitution of 3,7-Dibromo-6-fluoroisoquinoline with simpler mono-halogenated or non-fluorinated analogs is not a scientifically valid procurement strategy. The specific polyhalogenation pattern confers a unique set of properties that are not additive or predictable from simpler analogs . The presence of both bromine and fluorine atoms modulates the compound's lipophilicity and electronic properties, which directly impacts its behavior in synthetic transformations and its potential as a pharmacophore . For instance, the non-fluorinated analog, 3,7-Dibromoisoquinoline, lacks the metabolic stability and unique electronic effects imparted by the 6-fluoro substituent, which are critical for drug discovery programs . The quantitative differences in key physicochemical properties, as detailed in Section 3, underscore why this specific compound is a non-interchangeable building block.

Quantitative Differentiation of 3,7-Dibromo-6-fluoroisoquinoline (CAS 1841444-16-3): Comparative Physicochemical and Reactivity Data Against Closest Analogs


Enhanced Lipophilicity (LogP) of 3,7-Dibromo-6-fluoroisoquinoline vs. Mono-Bromo-Fluoro Analog 5-Bromo-7-fluoroisoquinoline

3,7-Dibromo-6-fluoroisoquinoline exhibits a significantly higher calculated lipophilicity (LogP 3.90 ) compared to the mono-bromo-mono-fluoro analog, 5-Bromo-7-fluoroisoquinoline (XLogP3-AA 2.9 [1]). This 1-unit LogP increase represents an approximate 10-fold increase in partition coefficient, which can profoundly impact membrane permeability, metabolic stability, and off-target binding in a biological context.

Physicochemical Properties Drug Design Lipophilicity

Divergent Reactivity Profile: Dual Bromine Sites in 3,7-Dibromo-6-fluoroisoquinoline Enable Sequential Cross-Coupling Strategies Absent in Mono-Halogenated Analogs

3,7-Dibromo-6-fluoroisoquinoline possesses two chemically distinct bromine atoms at the 3- and 7-positions, offering orthogonal reactivity for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This is in stark contrast to mono-bromo-fluoro analogs like 7-Bromo-6-fluoroisoquinoline, which contain only a single reactive halogen handle . The presence of two bromine atoms allows for the controlled, stepwise introduction of two different molecular fragments, a capability absent in compounds with fewer reactive sites. This differential reactivity is a cornerstone of the compound's utility as a building block for generating complex molecular diversity.

Synthetic Chemistry Cross-Coupling Building Block

Inclusion of a 6-Fluoro Substituent in 3,7-Dibromo-6-fluoroisoquinoline Imparts Metabolic Stability and Modulates Electronic Properties Compared to Non-Fluorinated 3,7-Dibromoisoquinoline

The presence of a fluorine atom at the 6-position in 3,7-Dibromo-6-fluoroisoquinoline introduces a strong electron-withdrawing inductive effect and can enhance metabolic stability, a well-established principle in medicinal chemistry . The non-fluorinated comparator, 3,7-Dibromoisoquinoline, lacks these attributes . This structural difference translates to a change in molecular weight (304.94 vs. 286.95 g/mol) and polarizability. Furthermore, fluorination is a common strategy to block metabolically labile sites on aromatic rings, which can improve the in vivo half-life of a drug candidate derived from this building block.

Medicinal Chemistry Metabolic Stability Electronics

Optimal Application Scenarios for 3,7-Dibromo-6-fluoroisoquinoline (CAS 1841444-16-3) Based on Differentiated Evidence


Synthesis of Complex Kinase Inhibitor Libraries via Sequential Cross-Coupling

Leverage the orthogonal reactivity of the 3- and 7-bromo substituents for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. This enables the systematic exploration of chemical space by introducing two distinct aryl or amine groups to the isoquinoline core, a strategy unattainable with mono-brominated analogs. The 6-fluoro group simultaneously provides a beneficial electronic and metabolic stability handle for the resulting compounds .

Design and Synthesis of Fluorinated PET Tracers and Fluorescent Probes

Utilize 3,7-Dibromo-6-fluoroisoquinoline as a core scaffold for developing imaging agents. The bromine atoms serve as handles for late-stage functionalization with targeting moieties, while the stable C-F bond can be leveraged for ¹⁹F NMR spectroscopy or as a precursor for ¹⁸F radiolabeling . Its significantly higher lipophilicity (LogP 3.90) compared to analogs like 5-Bromo-7-fluoroisoquinoline (XLogP3 2.9) may offer advantages in tuning blood-brain barrier penetration or membrane interaction [2].

Construction of Halogen-Enriched Compound Collections for Fragment-Based Drug Discovery (FBDD)

Incorporate this building block into fragment libraries designed for X-ray crystallography. The presence of multiple heavy halogen atoms (two bromines) provides strong anomalous scattering signals for phasing crystal structures of protein-ligand complexes, a distinct advantage over non-brominated or mono-brominated isoquinolines [1].

Investigating Halogen Bonding Interactions in Biological Systems

Employ 3,7-Dibromo-6-fluoroisoquinoline as a model system to study the energetic contributions and geometric preferences of halogen bonding. The presence of two σ-hole donors (bromines) at distinct positions (3 and 7) and a strong electron-withdrawing group (fluorine) at the 6-position creates a unique electrostatic surface potential for probing halogen bond strengths with biological targets like kinases [1]. This information can be used to rationally design more potent and selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,7-Dibromo-6-fluoroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.